Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 623565-41-3
VCID: VC8283832
InChI: InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3
SMILES: CCOC(=O)C1=NN2CCSC2=C1
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24 g/mol

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate

CAS No.: 623565-41-3

Cat. No.: VC8283832

Molecular Formula: C8H10N2O2S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate - 623565-41-3

Specification

CAS No. 623565-41-3
Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
IUPAC Name ethyl 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carboxylate
Standard InChI InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3
Standard InChI Key BFWQGQXCGLKWIO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2CCSC2=C1
Canonical SMILES CCOC(=O)C1=NN2CCSC2=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a dihydropyrazole ring fused to a thiazole moiety, with an ethyl ester group at the 6-position. The pyrazole ring contributes nitrogen-rich electron density, while the thiazole’s sulfur atom enhances polarity and potential for hydrogen bonding. Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂S
Molecular Weight198.24 g/mol
SMILESCCOC(=O)C1=NN2CCSC2=C1
InChIKeyBFWQGQXCGLKWIO-UHFFFAOYSA-N

The ethyl ester group increases lipophilicity compared to carboxylic acid analogs, potentially improving membrane permeability in biological systems.

Synthesis and Optimization

General Synthetic Strategies

Synthesis typically involves multi-step condensation and cyclization reactions. A hypothetical route could proceed as follows:

  • Formation of Thiazole Precursor: Reacting thiourea with α-haloketones yields 2-aminothiazoles.

  • Pyrazole Cyclization: Condensation with hydrazine derivatives forms the pyrazole ring.

  • Esterification: Introduction of the ethyl carboxylate via alkylation or transesterification.

Critical factors influencing yield include:

  • Solvent polarity (e.g., DMF vs. ethanol)

  • Temperature control during cyclization (60–100°C)

  • Catalytic use of Lewis acids (e.g., ZnCl₂)

Biological Activities and Mechanisms

Anti-Inflammatory and Antimicrobial Prospects

The thiazole moiety’s ability to chelate metal ions may interfere with microbial metalloenzymes. Additionally, the ethyl ester’s lipophilicity could enhance bioavailability compared to carboxylic acid analogs like pyrazolo[3,2-b] thiazole-7-carboxylic acid (CID 82597622) .

Applications in Drug Development

Materials Science Applications

Conjugated π-systems in the fused rings suggest utility in organic electronics. Thin-film transistors incorporating similar heterocycles exhibit hole mobilities exceeding 0.1 cm²/V·s, though this remains speculative for the title compound .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
2,3-Dihydropyrazolo[5,1-b]thiazole-6-carboxylic acidCarboxylic acid groupHigher polarity, reduced bioavailability
Pyrazolo[3,2-b] thiazole-7-carboxylic acidAlternative ring fusionUntested bioactivity

The ethyl ester derivative balances solubility and permeability, making it a more viable candidate for in vivo studies than its carboxylic acid counterpart.

Future Research Directions

  • Synthetic Methodology: Develop one-pot syntheses to improve yields (>80%).

  • Targeted Bioassays: Evaluate inhibition of SDH and related enzymes.

  • Structure-Activity Relationships: Systematically modify the ester alkyl chain (e.g., methyl, propyl) to optimize pharmacokinetics.

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